![molecular formula C9H13NO2 B1590999 Ethyl 1-cyanocyclopentanecarboxylate CAS No. 28247-14-5](/img/structure/B1590999.png)
Ethyl 1-cyanocyclopentanecarboxylate
Overview
Description
Ethyl 1-cyanocyclopentanecarboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1-cyanocyclopentanecarboxylate is1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3
. This indicates that the molecule consists of a cyclopentane ring with a nitrile (CN) group and an ethyl ester (COOC2H5) group attached. Physical And Chemical Properties Analysis
Ethyl 1-cyanocyclopentanecarboxylate is a liquid at room temperature . It has a molecular weight of 167.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Organic Synthesis
Ethyl 1-cyanocyclopentanecarboxylate can be used as a starting material in organic synthesis . Its structure, which includes a cyclopentane ring, a nitrile group, and an ester group, makes it a versatile compound for various reactions.
Synthesis of Coumarin Derivatives
A detailed literature survey revealed that employing ethyl cyanoacetate as a starting material for the preparation of coumarins via Knoevenagel condensation could give coumarin-3-carboxylate ester . Although not directly mentioned, it’s possible that Ethyl 1-cyanocyclopentanecarboxylate could be used in a similar manner due to its structural similarity to ethyl cyanoacetate.
Pharmaceutical Research
Given the structural similarity to ethyl cyanoacetate, which is used in the synthesis of coumarin derivatives , it’s plausible that Ethyl 1-cyanocyclopentanecarboxylate could also be used in the synthesis of pharmaceutical compounds. Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
Safety and Handling Research
Research into the safety and handling of Ethyl 1-cyanocyclopentanecarboxylate could be another application. Understanding the properties of this compound, including its reactivity and potential hazards, is important for its safe use in the lab .
Safety and Hazards
The safety information for Ethyl 1-cyanocyclopentanecarboxylate indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Mechanism of Action
Mode of Action
Ethyl 1-cyanocyclopentanecarboxylate is involved in different cyclization mechanisms . It reacts with other compounds to form new products, such as coumarin-3-carboxylate ester . The interaction of Ethyl 1-cyanocyclopentanecarboxylate with its targets leads to changes in the chemical structure of the involved compounds, resulting in the formation of new products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 1-cyanocyclopentanecarboxylate . These factors could include temperature, pH, and the presence of other compounds, among others.
properties
IUPAC Name |
ethyl 1-cyanocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIERPHIAKPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576921 | |
Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyanocyclopentanecarboxylate | |
CAS RN |
28247-14-5 | |
Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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